molecular formula C45H50N3O2P B14022043 2-[Bis[2-(1-methylethyl)phenyl]phosphino]-N-[(9R)-6'-methoxycinchonan-9-yl]benzamide

2-[Bis[2-(1-methylethyl)phenyl]phosphino]-N-[(9R)-6'-methoxycinchonan-9-yl]benzamide

Katalognummer: B14022043
Molekulargewicht: 695.9 g/mol
InChI-Schlüssel: VZKOJRGMJBGYAO-QZKOIDTHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[Bis[2-(1-methylethyl)phenyl]phosphino]-N-[(9R)-6’-methoxycinchonan-9-yl]benzamide is a complex organic compound with the molecular formula C45H50N3O2P and a molecular weight of 695.87 . This compound is known for its unique structure, which includes a phosphino group and a cinchonan moiety, making it a subject of interest in various scientific research fields.

Vorbereitungsmethoden

The synthesis of 2-[Bis[2-(1-methylethyl)phenyl]phosphino]-N-[(9R)-6’-methoxycinchonan-9-yl]benzamide involves multiple steps. The synthetic route typically starts with the preparation of the phosphino and cinchonan intermediates, followed by their coupling under specific reaction conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium complexes . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

2-[Bis[2-(1-methylethyl)phenyl]phosphino]-N-[(9R)-6’-methoxycinchonan-9-yl]benzamide undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2-[Bis[2-(1-methylethyl)phenyl]phosphino]-N-[(9R)-6’-methoxycinchonan-9-yl]benzamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-[Bis[2-(1-methylethyl)phenyl]phosphino]-N-[(9R)-6’-methoxycinchonan-9-yl]benzamide involves its interaction with molecular targets such as enzymes and receptors. The phosphino group can coordinate with metal ions, facilitating catalytic reactions. The cinchonan moiety can interact with biological molecules, influencing their activity and stability. These interactions are mediated through hydrogen bonding, hydrophobic interactions, and coordination bonds .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-[Bis[2-(1-methylethyl)phenyl]phosphino]-N-[(9R)-6’-methoxycinchonan-9-yl]benzamide include:

The uniqueness of 2-[Bis[2-(1-methylethyl)phenyl]phosphino]-N-[(9R)-6’-methoxycinchonan-9-yl]benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C45H50N3O2P

Molekulargewicht

695.9 g/mol

IUPAC-Name

2-bis(2-propan-2-ylphenyl)phosphanyl-N-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]benzamide

InChI

InChI=1S/C45H50N3O2P/c1-7-31-28-48-25-23-32(31)26-40(48)44(36-22-24-46-39-21-20-33(50-6)27-38(36)39)47-45(49)37-16-10-13-19-43(37)51(41-17-11-8-14-34(41)29(2)3)42-18-12-9-15-35(42)30(4)5/h7-22,24,27,29-32,40,44H,1,23,25-26,28H2,2-6H3,(H,47,49)/t31-,32-,40-,44-/m0/s1

InChI-Schlüssel

VZKOJRGMJBGYAO-QZKOIDTHSA-N

Isomerische SMILES

CC(C)C1=CC=CC=C1P(C2=CC=CC=C2C(C)C)C3=CC=CC=C3C(=O)N[C@H]([C@@H]4C[C@@H]5CCN4C[C@@H]5C=C)C6=C7C=C(C=CC7=NC=C6)OC

Kanonische SMILES

CC(C)C1=CC=CC=C1P(C2=CC=CC=C2C(C)C)C3=CC=CC=C3C(=O)NC(C4CC5CCN4CC5C=C)C6=C7C=C(C=CC7=NC=C6)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.